molecular formula C31H25N3O4 B13095659 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate

5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate

Cat. No.: B13095659
M. Wt: 503.5 g/mol
InChI Key: NBNLONYJAFFXEU-UHFFFAOYSA-N
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Description

5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1’-biphenyl]-3,4-diyldiacetate: is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1’-biphenyl]-3,4-diyldiacetate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, use of continuous flow reactors, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions can also occur, especially at the phenyl groups.

    Substitution: The compound is prone to substitution reactions, particularly nucleophilic substitutions at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and various halides are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1’-biphenyl]-3,4-diyldiacetate involves its interaction with various molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing biological pathways and catalytic processes. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1’-biphenyl]-3,4-diyldiacetate lies in its specific substitution pattern and the presence of both triazole and biphenyl moieties. This combination imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C31H25N3O4

Molecular Weight

503.5 g/mol

IUPAC Name

[2-acetyloxy-3-[(4,5-diphenyltriazol-1-yl)methyl]-5-phenylphenyl] acetate

InChI

InChI=1S/C31H25N3O4/c1-21(35)37-28-19-26(23-12-6-3-7-13-23)18-27(31(28)38-22(2)36)20-34-30(25-16-10-5-11-17-25)29(32-33-34)24-14-8-4-9-15-24/h3-19H,20H2,1-2H3

InChI Key

NBNLONYJAFFXEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1OC(=O)C)CN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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